molecular formula C36H46N6O5S2 B137741 2-Desisopropyl-2-ethyl Ritonavir CAS No. 165315-26-4

2-Desisopropyl-2-ethyl Ritonavir

Cat. No.: B137741
CAS No.: 165315-26-4
M. Wt: 706.9 g/mol
InChI Key: OYEPOHCIXAAUDI-UDRKEFQJSA-N
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Description

Significance of Related Structural Analogs in Drug Discovery and Development

The study of structural analogs, molecules that share a similar chemical structure with a parent compound, is a cornerstone of modern drug discovery and development. nih.gov By systematically modifying parts of a lead molecule, medicinal chemists can explore structure-activity relationships (SAR), deciphering which functional groups are essential for therapeutic activity and which can be altered to improve properties like potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov

In the case of Ritonavir, a potent inhibitor of the HIV protease, the investigation of its analogs has been crucial. nih.gov Research into ritonavir-like molecules helps in understanding the interactions with its biological targets, such as the HIV protease and the metabolic enzyme cytochrome P450 3A4 (CYP3A4). nih.govnih.gov The synthesis and analysis of analogs where specific moieties are altered, such as the substitution of the isopropyl group with an ethyl group in 2-Desisopropyl-2-ethyl Ritonavir, can provide valuable insights. These studies can reveal the steric and electronic requirements for binding to the active site of enzymes, potentially leading to the design of new drugs with enhanced efficacy or a more favorable safety profile. nih.gov

Role of Impurity Profiling in Pharmaceutical Science and Quality Assurance

Impurity profiling, the identification, quantification, and characterization of impurities in pharmaceutical products, is a mandatory and critical aspect of quality assurance. pharmainfo.innih.gov Regulatory bodies worldwide, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), have established stringent guidelines for the control of impurities in drug substances and products. cleanchemlab.com The presence of unwanted chemicals, even in trace amounts, can potentially impact the safety and efficacy of a medication. pharmainfo.in

Process-related impurities, such as this compound, can arise from the synthetic route of the API. Their thorough characterization is essential for several reasons:

Safety Assessment: Unidentified impurities may have their own pharmacological or toxicological effects.

Quality Control: Monitoring and controlling impurity levels ensures the consistency and quality of each batch of the drug product.

Stability Studies: The presence of certain impurities can affect the stability of the API, leading to degradation and a decrease in shelf-life.

The development of validated analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), is crucial for the routine detection and quantification of impurities like the ethyl analog of Ritonavir. pharmainfo.inresearchgate.netijper.org

Definition and Nomenclature of this compound (Ritonavir Ethyl Analog, Ritonavir - Impurity I)

This compound is a specific organic impurity associated with the antiretroviral drug Ritonavir. Structurally, it is an analog of Ritonavir where one of the terminal isopropyl groups on the thiazole (B1198619) ring is replaced by an ethyl group. This modification, while seemingly minor, results in a distinct chemical entity with its own unique properties and analytical profile.

This compound is known by several synonyms, which are often used interchangeably in scientific literature and by chemical suppliers. These include:

Ritonavir Ethyl Analog

Ritonavir - Impurity I cleanchemlab.comanantlabs.com

Ritonavir EP Impurity I cleanchemlab.com

The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide specific chemical names for this impurity to ensure its unambiguous identification. cleanchemlab.com

Chemical and Physical Data for this compound:

PropertyValue
CAS Number 165315-26-4 cleanchemlab.comlgcstandards.com
Molecular Formula C₃₆H₄₆N₆O₅S₂ lgcstandards.com
Molecular Weight 706.92 g/mol
IUPAC Name (as per EP) Thiazol-5-yl-methyl [((1S,2S,4S)-1-benzyl-4[[(2S)-2-[[[[2-ethylthiazol-4-yl]methyl]methylcarbamoyl]amino]-3-methylbutanoyl]amino]-2-hydroxy-5-phenylpentyl]carbamate cleanchemlab.com
Synonyms Ritonavir Ethyl Analog, Ritonavir - Impurity I cleanchemlab.comanantlabs.com

This impurity is commercially available as a reference standard, which is essential for the validation of analytical methods used in the quality control of Ritonavir drug products. cleanchemlab.comlgcstandards.com The availability of a well-characterized standard allows pharmaceutical manufacturers to accurately identify and quantify the presence of this compound, ensuring that their products meet the stringent purity requirements set by regulatory authorities.

Properties

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-[[(2-ethyl-1,3-thiazol-4-yl)methyl-methylcarbamoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H46N6O5S2/c1-5-32-38-28(22-48-32)20-42(4)35(45)41-33(24(2)3)34(44)39-27(16-25-12-8-6-9-13-25)18-31(43)30(17-26-14-10-7-11-15-26)40-36(46)47-21-29-19-37-23-49-29/h6-15,19,22-24,27,30-31,33,43H,5,16-18,20-21H2,1-4H3,(H,39,44)(H,40,46)(H,41,45)/t27-,30-,31-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEPOHCIXAAUDI-UDRKEFQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H46N6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167921
Record name 2-Desisopropyl-2-ethyl ritonavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

706.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165315-26-4
Record name 2-Desisopropyl-2-ethyl ritonavir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165315264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Desisopropyl-2-ethyl ritonavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60167921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-DESISOPROPYL-2-ETHYL RITONAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6M6X3D822N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Pathways and Derivatization Methodologies for 2 Desisopropyl 2 Ethyl Ritonavir

Retrosynthetic Analysis of the 2-Desisopropyl-2-ethyl Ritonavir Scaffold

A retrosynthetic analysis of this compound breaks down the complex target molecule into simpler, synthetically accessible precursors. The primary disconnections are made at the amide bonds, which are key linkages in the peptidomimetic structure of Ritonavir. Further disconnection of the key diamino alcohol core and the modified thiazole (B1198619) moiety provides a strategic approach to its synthesis.

The main backbone of Ritonavir can be disconnected at the two amide bonds, leading to a central diamino alcohol core, a valine-derived unit, and the terminal thiazole-containing fragments. For the synthesis of this compound, the critical modification lies in the synthesis of the N-((2-ethyl-1,3-thiazol-4-yl)methyl)-N-methylcarbamoyl-L-valine fragment. This suggests a synthetic strategy where the pre-functionalized building blocks are prepared separately and then coupled together.

The key precursors identified through this analysis are:

(2S,3S,5S)-2-amino-5-(N-((1,3-thiazol-5-yl)methoxycarbonyl)amino)-1,6-diphenylhexan-3-ol.

N-((2-ethyl-1,3-thiazol-4-yl)methyl)-N-methylcarbamoyl-L-valine.

The synthesis of the diamino alcohol core is well-established in the literature for Ritonavir synthesis. nih.govresearchgate.net Therefore, the main synthetic challenge lies in the preparation of the novel ethyl-substituted thiazole valine derivative.

Proposed Synthetic Routes and Chemical Transformations

Based on the retrosynthetic analysis, the following sections outline the proposed chemical transformations required to synthesize this compound.

The introduction of an ethyl group at the 2-position of the thiazole ring is a critical step. Several established methodologies in heterocyclic chemistry can be adapted for this purpose. The most logical approach is to construct the 2-ethylthiazole-4-carbaldehyde or a related precursor, which can then be incorporated into the Ritonavir synthesis.

Method 1: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and versatile method for constructing the thiazole ring. To obtain the desired 2-ethyl-4-substituted thiazole, one could start with ethyl thioamide and a suitable α-haloketone or α-haloaldehyde derivative. For instance, the reaction of ethyl thioamide with 3-bromo-2-oxopropanal would yield 2-ethylthiazole-4-carbaldehyde.

Method 2: Cross-Coupling Reactions

Modern cross-coupling reactions offer efficient ways to form carbon-carbon bonds on heterocyclic rings.

Suzuki-Miyaura Coupling: A 2-halo-4-substituted thiazole can be coupled with ethylboronic acid or a derivative in the presence of a palladium catalyst. nih.govrsc.orgnih.govcdnsciencepub.comresearchgate.net This method is known for its high functional group tolerance.

Sonogashira Coupling followed by Reduction: A 2-halothiazole can undergo a Sonogashira coupling with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection and subsequent reduction of the alkyne to an ethyl group. nih.govwikipedia.orgyoutube.com This two-step process provides a reliable route to the ethyl substituent.

Grignard Reaction: The reaction of a 2-halothiazole with ethylmagnesium bromide can directly introduce the ethyl group. purdue.eduechemi.comadichemistry.com Careful control of reaction conditions is necessary to avoid side reactions.

The table below summarizes these potential strategies.

MethodStarting MaterialsKey ReagentsAdvantagesPotential Challenges
Hantzsch Synthesis Ethyl thioamide, 3-halo-2-oxopropanal derivativeBaseConvergent, well-establishedAvailability of starting materials
Suzuki-Miyaura Coupling 2-Halo-4-formylthiazole, Ethylboronic acidPalladium catalyst, BaseHigh functional group toleranceCatalyst cost, optimization of conditions
Sonogashira Coupling 2-Halo-4-formylthiazole, Protected acetylenePalladium catalyst, Copper co-catalystReliable for C-C bond formationTwo-step process (coupling and reduction)
Grignard Reaction 2-Halo-4-formylthiazoleEthylmagnesium bromideDirect ethyl group introductionPotential for side reactions with the aldehyde

Once 2-ethylthiazole-4-carbaldehyde is synthesized, it can be converted to the corresponding methyl amine via reductive amination with methylamine, which is a known intermediate in the synthesis of Ritonavir. researchgate.net

Direct selective dealkylation of the isopropyl group from the thiazole ring of Ritonavir presents a significant synthetic challenge due to the strength of the carbon-carbon bond. While metabolic pathways can achieve this transformation, chemical methods for such a specific C(sp²)-C(sp³) bond cleavage are not well-established and would likely suffer from low yields and lack of selectivity. rsc.orgnih.gov

Therefore, a more synthetically viable approach is to avoid a desisopropylation step altogether. The proposed strategies in section 2.2.1 focus on building the this compound molecule using a pre-synthesized 2-ethylthiazole (B99673) building block. This approach circumvents the need for a challenging and likely inefficient dealkylation reaction.

Optimization of Synthetic Conditions for High Purity and Yield

Achieving high purity and yield in the synthesis of a complex molecule like this compound requires careful optimization of each reaction step.

For the cross-coupling reactions proposed for the synthesis of the 2-ethylthiazole moiety, several parameters are critical:

Catalyst System: The choice of palladium catalyst and ligand is crucial for the efficiency of Suzuki and Sonogashira couplings. Ligands such as phosphines (e.g., triphenylphosphine, XPhos) can significantly influence the reaction outcome. nih.gov

Base and Solvent: The selection of an appropriate base (e.g., potassium carbonate, triethylamine) and solvent system is essential for promoting the catalytic cycle and ensuring solubility of the reactants.

Temperature and Reaction Time: These parameters need to be carefully controlled to maximize product formation while minimizing the formation of byproducts.

For the amide bond formations that connect the different fragments of the molecule, the use of modern coupling reagents is recommended. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) with a carbodiimide (B86325) (e.g., DCC, EDC) can facilitate efficient amide bond formation with minimal racemization.

Purification at each step, likely involving column chromatography, will be essential to ensure the purity of the intermediates and the final product.

The following table outlines key parameters for optimization in the proposed key steps.

Reaction StepKey Parameters for Optimization
Suzuki/Sonogashira Coupling Palladium catalyst, ligand, base, solvent, temperature, reaction time
Amide Bond Formation Coupling reagent, base, solvent, temperature, reaction time
Purification Chromatographic conditions (stationary and mobile phase)

Advanced Spectroscopic and Chromatographic Characterization of 2 Desisopropyl 2 Ethyl Ritonavir

High-Performance Liquid Chromatography (HPLC) Methodologies for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating impurities from the main API. The primary challenge is to develop a method with sufficient resolution to distinguish between structurally similar compounds.

A stability-indicating method (SIM) is a validated analytical procedure that can accurately detect changes in the purity and potency of a drug substance over time. For Ritonavir and its related compounds, SIMs are developed by subjecting the drug to forced degradation under various stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress. researchgate.netnih.gov The goal is to generate potential degradation products and impurities and ensure the analytical method can separate them from the intact drug.

The United States Pharmacopeia (USP) monograph for Ritonavir lists a number of known related compounds, including an "Ethyl analog," which corresponds to 2-Desisopropyl-2-ethyl Ritonavir. uspnf.com This impurity is noted to have a relative retention time (RRT) of approximately 0.64 in the official HPLC method, indicating it is less retained and elutes earlier than Ritonavir. uspnf.com The development of such methods ensures that impurities like the ethyl analog can be resolved and quantified during routine quality control and stability testing of Ritonavir. researchgate.netnih.govpharmainfo.in

Due to the complex mixture of potential impurities and degradation products, gradient elution is typically essential for achieving adequate separation. researchgate.net Isocratic methods often fail to provide the necessary resolving power within a reasonable run time. A typical strategy involves a reversed-phase column, most commonly a C18 stationary phase, with a mobile phase consisting of an aqueous buffer and an organic modifier.

Researchers have developed various gradient UPLC (Ultra-Performance Liquid Chromatography) methods for Ritonavir impurity profiling, which offer higher resolution and faster analysis times compared to traditional HPLC. researchgate.netoup.com These methods are capable of separating a wide range of process-related and degradation impurities, including those with minor structural modifications like this compound.

Table 1: Representative Gradient HPLC Conditions for Ritonavir Impurity Profiling
ParameterConditionSource
Column Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) oup.com
Mobile Phase A 0.01 M Monobasic Potassium Phosphate (pH 3.6) oup.com
Mobile Phase B Acetonitrile oup.com
Flow Rate 0.4 mL/min oup.com
Gradient Program Time (min) | %B oup.com
0.01 | 35
15.0 | 60
18.0 | 35
Detection UV at 240 nm oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques for Identification and Elucidation

While HPLC with UV detection is used for quantification, mass spectrometry is indispensable for the structural identification of unknown or unexpected impurities.

Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (LC-MS/TOF) provides high-resolution, accurate mass measurements, which are crucial for determining the elemental composition of an impurity. researchgate.net For this compound, the expected molecular formula is C₃₆H₄₆N₆O₅S₂. A high-resolution mass spectrometer can measure the mass of the protonated molecule [M+H]⁺ with a high degree of accuracy (typically within 5 ppm), allowing for the unambiguous confirmation of its elemental composition. This technique is a primary tool for identifying impurities discovered during forced degradation studies or process development. researchgate.net

Table 2: Molecular Identity of this compound
AttributeValueSource
IUPAC Name 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-[[(2-ethyl-1,3-thiazol-4-yl)methyl-methylcarbamoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate guidechem.com
Molecular Formula C₃₆H₄₆N₆O₅S₂ cymitquimica.com
Monoisotopic Mass 706.2971 g/mol cymitquimica.com
Theoretical [M+H]⁺ 707.2944 m/zCalculated

Multi-stage mass spectrometry (MSⁿ), often performed on ion trap or QTOF instruments, is used to fragment ions sequentially to build a detailed picture of a molecule's structure. researchgate.net By comparing the fragmentation pattern of an impurity with that of the parent drug, specific structural differences can be pinpointed.

The fragmentation of Ritonavir is well-characterized. nih.govnih.gov Key fragment ions arise from the cleavage of the amide bonds and the loss of the side chains. The fragmentation pathway of this compound would be expected to closely mirror that of Ritonavir. The key difference would be observed in any fragment that retains the modified thiazole (B1198619) moiety. Instead of a fragment corresponding to the 2-isopropyl-thiazole side chain, a fragment corresponding to the 2-ethyl-thiazole side chain would be observed, resulting in a predictable mass shift of -14 Da (C₃H₇ vs. C₂H₅).

Table 3: Comparison of Key Expected MS/MS Fragments of Ritonavir and its Ethyl Analog
Fragment DescriptionRitonavir [M+H]⁺ (m/z 721.3)This compound [M+H]⁺ (m/z 707.3)Source
Cleavage at thiazole-methyl N-C bond296.1282.1 (Predicted) nih.gov
Cleavage of central amide bond426.1426.1 (Identical) nih.gov
Thiazolylmethyl carbamate (B1207046) moiety140.0140.0 (Identical) nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for unambiguous structural confirmation. While no specific NMR data for this compound has been published in the reviewed literature, its expected spectral features can be deduced by comparison to the known spectrum of Ritonavir.

A full structural elucidation would involve a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and 2D-NMR techniques like COSY and HSQC. The most telling difference in the ¹H NMR spectrum would be the absence of the signals corresponding to the isopropyl group and the appearance of signals for an ethyl group.

Disappearance of Isopropyl Signals: The spectrum of Ritonavir shows a septet (a seven-line pattern) for the single methine proton (-CH) and two distinct doublets for the six protons of the two methyl groups (-CH₃) of the isopropyl moiety. These signals would be absent in the spectrum of the ethyl analog.

Appearance of Ethyl Signals: In their place, the spectrum of this compound would exhibit a quartet (a four-line pattern) for the two protons of the methylene (B1212753) group (-CH₂-) and a triplet (a three-line pattern) for the three protons of the methyl group (-CH₃) of the new ethyl substituent.

Similarly, in the ¹³C NMR spectrum, the two carbon resonances of the isopropyl group would be replaced by the two resonances of the ethyl group. These predictable changes allow for the confident structural confirmation of the impurity once it has been isolated or synthesized. pharmainfo.in

Despite a comprehensive search for spectroscopic data for the chemical compound "this compound," specific experimental Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra are not publicly available in the referenced materials. While the existence and basic chemical identity of this compound, a known impurity of Ritonavir, are confirmed through chemical supplier databases, the detailed analytical data required for a thorough spectroscopic characterization is not accessible in the public domain.

Several sources identify "this compound," also known as Ritonavir Impurity I, and provide its fundamental chemical information.

Chemical Identity of this compound

PropertyInformation
Systematic Name 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-[[(2-ethyl-1,3-thiazol-4-yl)methyl-methylcarbamoyl]amino]-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate lgcstandards.com
CAS Number 165315-26-4
Molecular Formula C₃₆H₄₆N₆O₅S₂
Molecular Weight 706.92 g/mol

Vendors of chemical standards indicate the availability of analytical data, including Fourier-transform infrared (FTIR) spectroscopy, for this compound upon request, but the actual spectra are not published.

The analysis of Ritonavir and its other impurities using IR and UV-Vis spectroscopy is well-documented in scientific literature. These techniques are routinely employed to identify functional groups and confirm the structure of these pharmaceutical compounds. For instance, studies on Ritonavir itself detail its UV absorption maximum (λmax) to be around 235-240 nm, which is characteristic of its chromophoric moieties. However, this information is specific to the parent drug and cannot be directly extrapolated to its ethyl analog without experimental verification.

Without access to the specific IR and UV-Vis spectral data for "this compound," a detailed analysis of its functional groups based on these methods cannot be provided at this time.

Investigation of Formation Mechanisms and Degradation Pathways of 2 Desisopropyl 2 Ethyl Ritonavir

Identification and Elucidation of Precursor-Product Relationships

There is no information available in the reviewed scientific literature that elucidates the precursor-product relationship for the formation of 2-Desisopropyl-2-ethyl Ritonavir from Ritonavir or its synthetic intermediates.

Influence of Excipients and Formulation Components on Impurity Generation

The impact of specific excipients on the formation of this compound has not been documented in the available literature.

Kinetic Studies of this compound Formation

Detailed research findings and data tables for the kinetic studies of this compound formation are not available in the reviewed scientific literature. While forced degradation studies have identified various degradation products of Ritonavir, they have not reported the specific kinetic parameters for the formation of this particular compound.

To perform a kinetic study on the formation of this compound, a research protocol would typically involve the following steps:

Development of a Stability-Indicating Analytical Method: A validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), would be required to separate and quantify this compound from Ritonavir and other potential degradation products.

Forced Degradation Studies: Ritonavir would be subjected to various stress conditions (e.g., different pH levels, temperatures, and oxidizing agents) over a defined period.

Time-Course Analysis: Samples would be withdrawn at various time points during the degradation studies and analyzed using the validated analytical method to determine the concentration of this compound formed.

Kinetic Data Analysis: The concentration data obtained would be used to determine the order of the reaction and calculate the rate constant (k) for the formation of the impurity under each stress condition.

Without such a dedicated study, it is not possible to provide the specific data tables and detailed research findings requested for this section. The existing literature focuses on the qualitative identification of degradation products rather than the quantitative kinetics of their formation.

Impurity Profiling and Control in Pharmaceutical Development and Quality Control

Method Validation for Quantitative Determination of 2-Desisopropyl-2-ethyl Ritonavirresearchgate.netuspnf.comnih.gov

The quantitative determination of 2-Desisopropyl-2-ethyl Ritonavir in Ritonavir drug substance and product requires a validated analytical method, typically a reversed-phase high-performance liquid chromatography (RP-HPLC) method. The validation process ensures that the analytical procedure is suitable for its intended purpose, providing reliable and accurate results. Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, are assessed to demonstrate the method's performance. While specific validation data for this compound is not extensively published in the public domain, the following sections outline the required assessments, supplemented with illustrative data based on typical analytical method validation for pharmaceutical impurities.

Linearity and Range Assessment

Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. For an impurity like this compound, the range would typically span from the reporting threshold to a level significantly above the specification limit.

Illustrative Data for Linearity and Range of this compound:

Concentration (µg/mL) Peak Area (Arbitrary Units)
0.1 1205
0.5 6010
1.0 12025
2.5 30050
5.0 60150
Correlation Coefficient (r²) > 0.999
Linearity Range 0.1 - 5.0 µg/mL

Detection and Quantification Limits

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For impurities, the LOQ should be at or below the reporting threshold.

Illustrative Detection and Quantification Limits for this compound:

Parameter Value (µg/mL)
Limit of Detection (LOD) 0.03
Limit of Quantitation (LOQ) 0.1

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of the impurity spiked into the sample matrix. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) for a series of measurements.

Illustrative Accuracy Data for this compound:

Spiked Level (%) Amount Spiked (µg/mL) Amount Recovered (µg/mL) Recovery (%)
50 0.5 0.49 98.0
100 1.0 1.01 101.0
150 1.5 1.48 98.7

Illustrative Precision Data for this compound:

Parameter Repeatability (RSD, %) Intermediate Precision (RSD, %)
Value < 2.0% < 3.0%

Strategies for Impurity Reference Standard Preparation and Qualificationlgcstandards.com

A well-characterized reference standard of this compound is essential for the accurate quantification of this impurity. The preparation of such a standard can be approached in two primary ways: isolation from the bulk drug substance or custom synthesis.

Isolation from Enriched Batches: In some cases, process conditions can be modified to produce batches of Ritonavir that are enriched with this compound. The impurity can then be isolated using preparative chromatography.

Custom Synthesis: A more common and reliable approach is the targeted chemical synthesis of this compound. This allows for the production of a high-purity standard in sufficient quantities for analytical work. Commercial suppliers of pharmaceutical reference standards often undertake the synthesis and characterization of such impurities. lgcstandards.combiosynth.comscbt.com

Once prepared, the reference standard must be rigorously qualified. This involves confirming its identity and purity through various analytical techniques, including:

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the chemical structure, and Mass Spectrometry (MS) to confirm the molecular weight. lgcstandards.com

Chromatographic Purity: HPLC analysis to determine the purity of the standard.

Other Physicochemical Characterization: Techniques such as Infrared (IR) spectroscopy and determination of the melting point can provide additional confirmation of identity.

The qualified reference standard is then used to prepare standard solutions for the quantitative analysis of this compound in routine quality control testing.

Process-Related Impurities vs. Degradation Products

Impurities in a drug substance can be classified as either process-related impurities or degradation products.

Process-Related Impurities: These are substances that are formed during the manufacturing process. They can be unreacted starting materials, intermediates, by-products, or reagents. The presence and levels of these impurities are generally controlled by optimizing the synthetic route and purification steps.

Degradation Products: These are impurities that result from the chemical decomposition of the drug substance over time due to factors such as heat, light, moisture, or reaction with excipients in the drug product.

The classification of this compound as either a process-related impurity or a degradation product is crucial for developing an effective control strategy. If it is primarily a process-related impurity, control efforts will focus on the synthesis and purification stages of the Ritonavir active pharmaceutical ingredient (API). If it is a degradation product, the focus will be on the stability of the drug substance and the formulation and packaging of the final drug product to prevent its formation during storage. Forced degradation studies, where the drug substance is exposed to stress conditions (e.g., acid, base, oxidation, heat, light), are instrumental in identifying potential degradation products. While specific data for this compound is not publicly available, its structural similarity to Ritonavir suggests it could potentially arise from either pathway.

Establishment of Acceptable Limits for this compound

The establishment of acceptable limits, or specifications, for impurities is a critical step in ensuring the safety of a pharmaceutical product. These limits are based on a combination of factors, including the batch data from the manufacturing process, the stability profile of the drug, and, most importantly, the toxicological profile of the impurity.

The ICH Q3A(R2) guideline provides a framework for setting these limits. It establishes thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.

Reporting Threshold: The level at or above which an impurity must be reported in the drug substance specification.

Identification Threshold: The level at or above which the structure of an impurity must be confirmed.

Qualification Threshold: The level at or above which the biological safety of an impurity must be established.

For an impurity like this compound, which is a specified impurity, its structure is known. The primary consideration for setting its acceptable limit would be its potential toxicity. If toxicological data is available, a specific limit can be justified. In the absence of such data, the qualification threshold from the ICH guidelines would serve as a starting point. For Ritonavir, with a maximum daily dose that can exceed 1g, the ICH Q3A(R2) identification and qualification thresholds for impurities are typically low, often in the range of 0.10% to 0.15%. The final acceptance criterion for this compound in the Ritonavir drug substance specification would be set based on a comprehensive evaluation of its potential risk and the capability of the manufacturing process to control it to a safe level.

Table of Compounds

Compound Name
This compound

Structure Activity Relationship Sar and Structure Metabolism Relationship Smr Studies of Ritonavir Analogues: Implications for 2 Desisopropyl 2 Ethyl Ritonavir

Computational Approaches to Molecular Modeling and Docking

Computational methods are instrumental in predicting and understanding the behavior of drug molecules like 2-Desisopropyl-2-ethyl Ritonavir at a molecular level. These approaches provide a theoretical framework for its interaction with biological targets, most notably the cytochrome P450 enzymes.

Molecular Dynamics Simulations and Binding Affinity Predictions

Molecular dynamics (MD) simulations offer a window into the dynamic process of a ligand binding to its protein target. For Ritonavir and its analogues, MD simulations have been employed to visualize and quantify the bound and unbound states with target proteins, such as HIV-1 protease and various cytochrome P450 enzymes. researchgate.net These simulations help in calculating the potential of mean force (PMF), which provides insights into the free energy landscape of the ligand's dissociation process, highlighting energetic barriers and favorable interactions. researchgate.net

Studies on Ritonavir have shown that it has a strong binding affinity, and MD simulations can predict this enhanced binding strength. researchgate.netnih.gov For an analogue like this compound, where an isopropyl group is replaced by a smaller ethyl group, MD simulations could predict changes in binding affinity. This structural modification might alter the hydrophobic interactions within the active site of the target enzyme. While specific simulations for this compound are not extensively published, the principles derived from studies on similar analogues suggest that even minor steric changes can influence the binding mode and affinity. nih.gov

Ligand-Protein Interaction Profiling (e.g., with CYP3A4)

The interaction of Ritonavir and its analogues with Cytochrome P450 3A4 (CYP3A4) is of significant clinical importance. nih.gov Ritonavir is a potent inhibitor of this enzyme, a characteristic that is exploited to "boost" the plasma concentrations of other co-administered drugs. nih.gov The mechanism of this inhibition is complex, involving direct coordination to the heme iron of the enzyme. pnas.orgmdpi.com

Computational docking and interaction profiling of Ritonavir analogues with CYP3A4 have revealed that the binding is driven by a combination of factors: coordination to the heme and hydrophobic interactions within the large, malleable active site. nih.govnih.gov The X-ray crystal structure of the CYP3A4-Ritonavir complex shows that the drug fits snugly into the active site, sequestered from the solvent. nih.gov The thiazole (B1198619) nitrogen of Ritonavir coordinates directly with the heme iron, a key feature of its inhibitory action. nih.govpnas.org

For this compound, the substitution of an isopropyl with an ethyl group would likely preserve the critical heme-ligating moiety. However, the change in the size and hydrophobicity of the side group could subtly alter the network of van der Waals and hydrophobic contacts within the CYP3A4 active site. Studies on other analogues have shown that modifications to the side groups can impact both binding affinity and inhibitory potency. nih.gov

In Vitro Enzyme Inhibition Studies with Cytochrome P450 Enzymes (e.g., CYP3A4)

In vitro studies are essential for quantifying the inhibitory effects of compounds on metabolic enzymes and for understanding the underlying biochemical mechanisms.

Investigation of Heme Coordination in Ritonavir-Like Molecules

A defining characteristic of Ritonavir's interaction with CYP3A4 is its role as a Type II ligand, meaning it directly coordinates with the heme iron. pnas.org This interaction displaces a water molecule that is typically coordinated to the heme in the enzyme's resting state. encyclopedia.pub This coordination is a primary driver for the binding of Ritonavir-like molecules and is crucial for their potent inhibitory effect. nih.gov The strong ligation to the heme iron lowers the redox potential of the enzyme, which in turn hinders the transfer of electrons from its redox partner, cytochrome P450 reductase, effectively shutting down its catalytic cycle. nih.govpnas.org

Spectroscopic analysis is a key tool in these investigations. The binding of a Type II ligand like Ritonavir to the ferric form of CYP3A4 induces a characteristic shift in the Soret peak of the enzyme's absorption spectrum. nih.gov Studies on various Ritonavir analogues have confirmed that the presence of a suitable heme-ligating group, such as the thiazole or pyridine (B92270) moiety, is a prerequisite for strong inhibition. nih.govnih.gov It is highly probable that this compound, retaining the core structure of Ritonavir including the thiazole group, would also act as a Type II inhibitor, directly coordinating with the CYP3A4 heme iron.

Impact of Side-Group Stereochemistry and Backbone Composition on Enzyme Interaction

The structure of the side groups and the composition of the molecular backbone play a significant role in modulating the affinity and inhibitory strength of Ritonavir analogues. nih.govacs.org Research on a series of rationally designed analogues has provided a detailed understanding of these structure-activity relationships. acs.orgnih.gov

Studies have shown that CYP3A4 can be sensitive to the stereochemistry of the side groups. For instance, in one series of analogues, the R/R conformer exhibited the lowest dissociation constant (Ks) and inhibitory concentration (IC50), with values approaching those of Ritonavir itself. nih.govacs.org Furthermore, the length of the linker in the backbone and its atomic composition are critical. Analogues with a pyridyl-ethyl linker were found to associate more tightly with CYP3A4 compared to those with a shorter methyl-pyridyl linker. nih.govacs.org A substitution in the backbone, such as replacing a sulfur atom with a nitrogen atom, was found to be strongly disfavored. nih.govacs.org

The modification in this compound involves replacing a larger, branched isopropyl group with a smaller, linear ethyl group. Based on SAR studies, this change in a side group's steric bulk and hydrophobicity would be expected to influence its fit within the CYP3A4 active site, potentially altering both its binding affinity (Ks) and its inhibitory potency (IC50). While the effect of this specific substitution has not been individually reported, the general principle is that even small modifications can lead to measurable changes in enzyme interaction.

Table 1: Comparative Inhibitory Potency of Ritonavir and Select Analogues against CYP3A4

Comparative Analysis with Parent Ritonavir and Other Analogs in Enzyme Inhibition

Detailed Research Findings

Studies on rationally designed Ritonavir analogues have provided valuable insights into how modifications influence inhibitory potency. For example, a series of analogues with variations in side-group stereochemistry and linker length have been synthesized and evaluated for their ability to inhibit CYP3A4. nih.govnih.gov These studies have consistently demonstrated that the affinity of these compounds for CYP3A4, often expressed as the dissociation constant (Ks), and their inhibitory potency, measured as the half-maximal inhibitory concentration (IC50), are highly sensitive to structural alterations. nih.govnih.gov

One key finding is that the length of the linker connecting the core of the molecule to the pyridine head-group significantly affects inhibitory strength. nih.govnih.gov Analogues with a pyridyl-ethyl-linker have been shown to associate more tightly with CYP3A4 compared to those with a shorter methyl-pyridyl linker. nih.govnih.gov This suggests that the additional flexibility and reach afforded by the longer linker allow for a more optimal positioning of the molecule within the active site, leading to enhanced inhibition.

Furthermore, the nature of the side groups themselves is a critical factor. While direct inhibitory data for this compound is not extensively reported in the public domain, the principles derived from the study of other analogues can be used to infer its likely properties. The replacement of an isopropyl group with a slightly smaller ethyl group would be expected to alter the hydrophobic and steric interactions within the binding pocket of CYP3A4. Depending on the specific contacts made by the isopropyl group in the parent molecule, this substitution could either maintain, decrease, or potentially even increase inhibitory potency.

Interactive Data Tables

To illustrate the impact of structural modifications on enzyme inhibition, the following tables summarize the inhibitory potencies of Ritonavir and a selection of its analogues against CYP3A4.

CompoundModification vs. RitonavirIC50 (µM)Ks (µM)Reference
RitonavirParent Compound0.130.02 nih.govnih.gov
Analog 4g (pyridyl-ethyl R/R conformer)Modified linker and stereochemistry0.310.04 nih.govnih.gov
Analog 4a (methyl-pyridyl S/R conformer)Shorter linker and different stereochemistry~1.2 - 1.4- nih.gov
Analog 6a (S-to-N backbone substitution)Heteroatom substitution in backboneIncreased 3-fold vs. 4a-d- nih.gov

The data clearly indicates that Ritonavir remains a highly potent inhibitor of CYP3A4. nih.govnih.gov The analogue with the pyridyl-ethyl linker and specific stereochemistry (4g) exhibits inhibitory potency approaching that of Ritonavir, highlighting the importance of the linker length. nih.govnih.gov Conversely, analogues with shorter linkers or modifications to the backbone show a marked decrease in inhibitory activity. nih.gov

Based on these SAR trends, it can be postulated that the inhibitory potency of this compound would be highly dependent on how the ethyl group fits into the active site of CYP3A4 compared to the isopropyl group of the parent molecule. If the slightly reduced size of the ethyl group allows for a more favorable conformation or reduces steric clashes, its inhibitory activity could be comparable to or even greater than that of Ritonavir. However, if the specific hydrophobic interactions of the isopropyl group are critical for high-affinity binding, then a decrease in potency might be observed. Further empirical testing would be required to definitively determine the IC50 and Ks values for this compound.

Future Research Directions and Translational Perspectives

Development of Novel Analytical Methodologies for Enhanced Sensitivity and Specificity

The detection and quantification of impurities in pharmaceutical manufacturing are of paramount importance. While standard analytical methods exist for Ritonavir and its impurities, there is a continuous drive for the development of more sensitive and specific analytical methodologies. Future research in this area for 2-Desisopropyl-2-ethyl Ritonavir, also known as Ritonavir USP Impurity F and Ritonavir EP Impurity I, could focus on several key areas. americanchemicalsuppliers.comaxios-research.com

Advanced chromatographic techniques, such as ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS), could offer enhanced separation and identification of this compound from other closely related impurities. The development of specific reference standards for this compound is crucial for the accurate validation of these analytical methods.

Table 1: Potential Advanced Analytical Methodologies for this compound

MethodologyPotential Advantages
UHPLC-HRMSHigher resolution and sensitivity for complex impurity profiles.
Supercritical Fluid Chromatography (SFC)Environmentally friendly and offers unique selectivity.
Capillary Electrophoresis (CE)High efficiency and minimal sample consumption.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation and quantification without a reference standard.

Comprehensive Mechanistic Understanding of Formation Pathways

A thorough understanding of how this compound is formed is fundamental to controlling its presence in the final drug product. Impurities in pharmaceuticals can originate from various sources, including the starting materials, intermediates, or degradation of the API during synthesis or storage.

The formation of this compound is likely a result of a side reaction during the complex synthesis of Ritonavir. The structural difference, the substitution of an isopropyl group with an ethyl group, suggests a potential issue with the specificity of one of the synthetic steps or the presence of an ethyl-containing analogue in the starting materials.

Future research should aim to elucidate the precise reaction mechanism leading to the formation of this impurity. This could involve:

Isotopic labeling studies: To trace the origin of the ethyl group.

In-depth analysis of reaction intermediates: To identify the point at which the impurity is formed.

Computational modeling: To simulate reaction pathways and identify the most probable mechanisms.

At present, specific studies detailing the comprehensive mechanistic understanding of the formation pathways of this compound have not been identified in publicly accessible scientific literature.

Rational Design Principles for Minimizing Impurity Formation

Once the formation mechanism of this compound is understood, rational design principles can be applied to the synthetic process to minimize its formation. This is a key aspect of Quality by Design (QbD) in pharmaceutical manufacturing.

Potential strategies to minimize the formation of this impurity could include:

Modification of reaction conditions: Adjusting temperature, pressure, pH, or catalyst to favor the desired reaction pathway.

Purification of starting materials: Ensuring the absence of ethyl-containing precursors.

Redesign of the synthetic route: Developing a more selective synthesis that avoids the formation of this specific impurity.

The implementation of these principles would lead to a more robust and controlled manufacturing process for Ritonavir, ensuring a higher purity of the final API. Detailed research on the application of rational design principles to specifically minimize the formation of this compound is not currently available in the public domain.

Exploration of Structure-Function Relationships in Novel Biological Systems (Hypothetical)

While this compound is currently classified as an impurity, exploring its potential biological activity is a fascinating area for hypothetical research. The structural similarity to Ritonavir, a potent HIV protease inhibitor, raises the question of whether this analogue possesses any biological function.

A hypothetical exploration of its structure-function relationship could involve:

In silico modeling: Docking studies to predict the binding affinity of this compound to HIV protease and other relevant biological targets.

In vitro assays: Testing the compound's inhibitory activity against HIV protease and its potential effects on other enzymes, such as cytochromes P450.

Comparative analysis: Comparing its activity profile to that of Ritonavir to understand the impact of the ethyl-for-isopropyl substitution.

Such studies could provide valuable insights into the structure-activity relationships of this class of molecules and could, in a hypothetical scenario, uncover unexpected biological properties. It is important to emphasize that there are currently no published studies exploring the structure-function relationships of this compound in any biological system.

Q & A

Q. What mechanistic models explain the pH-dependent solubility of this compound, and how can these inform salt selection strategies?

  • Methodological Answer : Apply Henderson-Hasselbalch equations to predict ionization states across physiological pH ranges. Use powder X-ray diffraction (PXRD) to assess salt stability. Compare dissolution profiles of hydrochloride vs. mesylate salts in biorelevant media (FaSSIF/FeSSIF) .

Ethical and Methodological Standards

Q. How can researchers ensure compliance with ethical guidelines when using human-derived cell lines for toxicity testing of this compound?

  • Methodological Answer : Obtain IRB approval for primary cell use (e.g., hepatocytes from transplant donors). Adhere to NIH guidelines for informed consent documentation. Include negative controls (vehicle-treated cells) and caspase-3 assays to differentiate apoptosis from necrosis .

Q. What quality control criteria are essential for validating reference standards of this compound in collaborative multi-center studies?

  • Methodological Answer : Establish a consensus protocol for identity (HPLC-ELSD), purity (qNMR), and potency (UV spectrophotometry). Use a centralized repository for reference materials, with certificates of analysis (CoA) meeting ISO 17025 standards. Perform inter-laboratory cross-validation via Youden plots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.